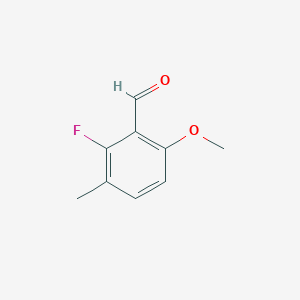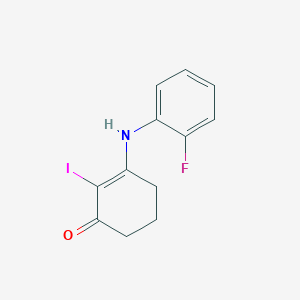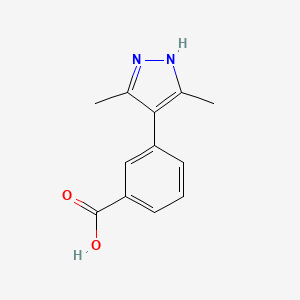amine CAS No. 289487-96-3](/img/structure/B6343933.png)
[(2E)-2-(Phenylmethylidene)heptyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(Phenylmethylidene)heptylamine is a chemical compound with the molecular formula C17H27N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(Phenylmethylidene)heptylamine typically involves the condensation of heptanal with benzylamine under specific reaction conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate. This intermediate is then reduced to form the final product .
Industrial Production Methods
Industrial production of (2E)-2-(Phenylmethylidene)heptylamine may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(Phenylmethylidene)heptylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
(2E)-2-(Phenylmethylidene)heptylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-(Phenylmethylidene)heptylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(Phenylmethylidene)hexylamine
- (2E)-2-(Phenylmethylidene)octylamine
- (2E)-2-(Phenylmethylidene)nonylamine
Uniqueness
(2E)-2-(Phenylmethylidene)heptylamine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2E)-2-benzylidene-N-propan-2-ylheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N/c1-4-5-7-12-17(14-18-15(2)3)13-16-10-8-6-9-11-16/h6,8-11,13,15,18H,4-5,7,12,14H2,1-3H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPQYDAYKDNROI-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)CNC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/CNC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/structure/B6343866.png)
![2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid](/img/structure/B6343870.png)


![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)
![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)

![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
amine hydrochloride](/img/structure/B6343943.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)
